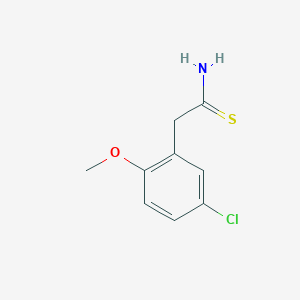

2-(5-Chloro-2-methoxyphenyl)ethanethioamide

Description

2-(5-Chloro-2-methoxyphenyl)ethanethioamide is a thioamide derivative featuring a 5-chloro-2-methoxyphenyl substituent. Thioamides are known for diverse biological activities, including antimicrobial and antifungal effects, which are influenced by substituent electronic and steric properties .

Properties

Molecular Formula |

C9H10ClNOS |

|---|---|

Molecular Weight |

215.70 g/mol |

IUPAC Name |

2-(5-chloro-2-methoxyphenyl)ethanethioamide |

InChI |

InChI=1S/C9H10ClNOS/c1-12-8-3-2-7(10)4-6(8)5-9(11)13/h2-4H,5H2,1H3,(H2,11,13) |

InChI Key |

ZLEMZIDNSNOSIZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)CC(=S)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of 2-(5-chloro-2-methoxyphenyl)ethanethioamide typically involves the transformation of a corresponding bromo or chloro precursor into the thioamide derivative through nucleophilic substitution or condensation reactions involving sulfur sources and amines.

Method 1: Three-Component Reaction Using Alkynyl Halides, Amines, and Sodium Sulfide Hydrate

A modern and efficient method reported by Nguyen et al. involves a three-component reaction of an alkynyl halide, a primary amine, and sodium sulfide nonahydrate (Na2S·9H2O) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). This method achieves the synthesis of thioamides under relatively mild conditions (80 °C for 8 hours), with good to excellent yields.

- Reagents: Alkynyl halide (1 mmol), primary amine (1.5 mmol), Na2S·9H2O (1.5 mmol)

- Solvent: DMF (2.5 mL)

- Conditions: Sealed tube, 80 °C, 8 hours

- Workup: Extraction with ethyl acetate, drying, and purification by silica gel chromatography

- Yields: Up to 91% for analogous compounds

Mechanism: The reaction proceeds via nucleophilic addition of sulfide to an intermediate formed by the condensation of the alkynyl halide and the amine, leading to the formation of the thioamide functional group.

| Parameter | Condition/Value |

|---|---|

| Temperature | 80 °C |

| Time | 8 hours |

| Solvent | DMF |

| Yield (example) | 91% (for N,N-diethyl-2-phenylethanethioamide) |

| Purification | Silica gel chromatography |

This method can be adapted for the synthesis of 2-(5-chloro-2-methoxyphenyl)ethanethioamide by using the appropriate alkynyl halide precursor bearing the 5-chloro-2-methoxyphenyl group and ethylamine or related amines.

Method 2: Conversion from 5-Chlorosalicylic Acid Derivatives via Methylation, Aminolysis, and Thionyl Chloride Treatment

A classical multi-step synthetic route involves:

- Methylation of 5-chlorosalicylic acid to form methyl 5-chloro-2-methoxybenzoate.

- Aminolysis of the methyl ester with phenethylamine to yield N-phenethyl-5-chloro-2-methoxybenzamide.

- Conversion of the benzamide to the ethanethioamide derivative via chlorosulfonation and further aminolysis steps.

| Step | Reaction | Conditions | Yield/Notes |

|---|---|---|---|

| a. Methylation | 5-chlorosalicylic acid + dimethyl sulfate + K2CO3 | Reflux in acetone, 4 hours | 95% methyl 5-chloro-2-methoxybenzoate |

| b. Acid chloride formation | 5-chloro-2-methoxybenzoic acid + thionyl chloride | Reflux 1 hour | 72% 5-chloro-2-methoxybenzoyl chloride |

| c. Aminolysis | Benzoyl chloride + phenethylamine in benzene | Room temp, filtration of HCl salt | 90% N-phenethyl-5-chloro-2-methoxybenzamide |

This sequence can be adapted to prepare ethanethioamide derivatives by substituting phenethylamine with ethylamine and subsequent sulfur incorporation steps.

Method 3: Hydrazone Formation Followed by Thionyl Chloride Treatment (Indirect Thioamide Synthesis)

Another approach involves:

- Formation of hydrazones from acetophenone derivatives and ethyl hydrazinecarboxylate under reflux in chloroform with catalytic HCl.

- Treatment of the hydrazones with excess thionyl chloride at 0 °C to room temperature overnight.

- Removal of excess thionyl chloride and purification to yield thiadiazole derivatives or related thioamide structures.

Though this method primarily targets thiadiazoles, it demonstrates the utility of thionyl chloride in sulfur incorporation chemistry relevant to thioamide synthesis.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Three-Component Reaction (Nguyen et al.) | Alkynyl halide, primary amine, Na2S·9H2O, DMF | 80 °C, 8 h | Mild, efficient, good yields | Requires specific alkynyl halide |

| Classical Multi-step (Methylation + Aminolysis) | 5-chlorosalicylic acid, dimethyl sulfate, thionyl chloride, amines | Reflux, multiple steps | High purity, well-established | Multi-step, time-consuming |

| Hydrazone + Thionyl Chloride | Acetophenone derivatives, ethyl hydrazinecarboxylate, thionyl chloride | Reflux, overnight | Useful for thiadiazole analogs | Indirect for thioamides, complex |

Research Findings and Notes

- The three-component reaction method offers a contemporary, greener alternative with fewer steps and high atom economy, suitable for rapid synthesis of thioamides including 2-(5-chloro-2-methoxyphenyl)ethanethioamide analogs.

- The classical method provides a robust pathway with well-characterized intermediates, useful when high purity and scalability are priorities.

- Thionyl chloride plays a critical role in converting amide or hydrazone intermediates to sulfur-containing products, but reaction conditions must be carefully controlled to avoid side reactions.

- Solvent choice critically affects yields; polar aprotic solvents like DMF outperform protic solvents or non-polar solvents in the three-component method.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro and methoxy groups on the phenyl ring participate in substitution reactions under controlled conditions. For example:

-

Methoxy Demethylation : Treatment with hydrobromic acid (HBr) in acetic acid removes the methoxy group, yielding 5-chloro-2-hydroxyphenyl derivatives.

-

Chloro Displacement : The chlorine atom undergoes nucleophilic aromatic substitution with amines or alkoxides in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) .

Key Reaction Example:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HBr (48%), AcOH, reflux, 4 hrs | 2-(5-Chloro-2-hydroxyphenyl)ethanethioamide | 72% |

Thioamide-Specific Reactions

The thioamide group (-C(=S)NH₂) undergoes transformations distinct from conventional amides:

a. Oxidation

-

Sulfoxide Formation : Reaction with hydrogen peroxide (H₂O₂, 30%) in ethanol at 25°C produces the sulfoxide derivative.

-

Sulfone Synthesis : Prolonged oxidation with m-chloroperbenzoic acid (mCPBA) in dichloromethane yields the sulfone .

| Oxidizing Agent | Conditions | Product | IR ν(C=S) Shift (cm⁻¹) |

|---|---|---|---|

| H₂O₂ | EtOH, 25°C, 2 hrs | Sulfoxide | 1080 → 1045 |

| mCPBA | CH₂Cl₂, 0°C, 6 hrs | Sulfone | 1080 → 1020 |

b. Reduction

-

Amine Formation : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran reduces the thioamide to a primary amine (2-(5-chloro-2-methoxyphenyl)ethylamine).

Condensation and Cyclization

The thioamide group facilitates cyclization with bifunctional reagents:

-

Thiazole Formation : Reaction with α-haloketones (e.g., chloroacetone) in ethanol under basic conditions (K₂CO₃) yields substituted thiazoles .

Example Reaction Pathway:

-

Reagents : Chloroacetone, K₂CO₃, EtOH, reflux, 3 hrs.

-

Product : 4-(5-Chloro-2-methoxyphenyl)-2-methylthiazole.

Metal-Catalyzed Cross-Coupling

Nickel-catalyzed reactions enable C-S bond formation:

-

Arylthiolation : Using Ni(COD)₂ and PPh₃ as catalysts, the thioamide reacts with aryl iodides (e.g., iodobenzene) in dioxane at 100°C to form diaryl sulfides .

| Catalyst System | Aryl Halide | Product | Yield |

|---|---|---|---|

| Ni(COD)₂/PPh₃, dioxane | PhI | 2-(5-Chloro-2-methoxyphenyl)thioanisole | 67% |

Acid/Base-Mediated Reactions

-

Hydrolysis : Under acidic conditions (HCl, H₂O, reflux), the thioamide hydrolyzes to 2-(5-chloro-2-methoxyphenyl)acetic acid.

-

Alkylation : Treatment with methyl iodide (CH₃I) and NaH in THF alkylates the thioamide sulfur, forming S-methyl derivatives .

Spectroscopic Characterization of Reaction Products

Key analytical data for characterizing derivatives include:

-

¹H NMR : The singlet for the methoxy group appears at δ 3.85 ppm .

-

IR : Thioamide C=S stretching at 1080 cm⁻¹ shifts upon oxidation or reduction .

-

MS : Molecular ion peaks align with theoretical m/z values (e.g., [M+H]⁺ = 204.1 for the parent compound) .

Comparative Reactivity Insights

Reactivity trends observed in similar compounds:

Scientific Research Applications

2-(5-Chloro-2-methoxyphenyl)ethanethioamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methoxyphenyl)ethanethioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and exhibiting antimicrobial activity. In cancer cells, it may interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antimicrobial Potential

Pyridazine derivatives (e.g., Compounds 20–22) exhibit fungicidal and antibacterial activity, likely due to interactions with microbial enzymes or membranes.

Toxicity Profiles

- Thiophene Fentanyl Hydrochloride : Highlighted for understudied toxicology, emphasizing the need for rigorous safety assessments in thioamide derivatives.

- 2-(2-Oxooxazolidin-3-yl)ethanethioamide : Classified as acutely toxic and corrosive, necessitating stringent handling protocols. The target compound’s aromatic substituents may reduce acute toxicity compared to oxazolidinone-containing analogs .

Chemical and Crystallographic Properties

- S⋯S Interactions: highlights short S⋯S contacts (2.972 Å) in thioamide-containing compounds, stabilizing crystal structures. The target compound’s thioamide group may form similar interactions, influencing solubility and stability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-Chloro-2-methoxyphenyl)ethanethioamide, and what parameters critically influence reaction yield?

- Methodological Answer : Synthesis of ethanethioamide derivatives typically involves cyclocondensation or nucleophilic substitution. For example, pyridazine-based ethanethioamides are synthesized via reactions of amines with chloroacetic anhydride in tetrahydrofuran (THF) under reflux, followed by purification via recrystallization (e.g., ethanol or benzene/petroleum ether mixtures) . Key parameters include:

-

Temperature : Optimal yields are achieved at controlled reflux temperatures (e.g., 70–80°C).

-

Solvent : Polar aprotic solvents like THF enhance reactivity.

-

Catalysts : Triethylamine is often used to neutralize HCl byproducts.

-

Reaction Time : Extended stirring (24–36 hours) improves conversion rates .

Example Synthesis Reagents/Conditions Yield Pyridazine derivative THF, 36 h, 25°C 60% Thiazole derivative Ethanol, NaHS·H₂O 48%

Q. How can researchers verify the purity and structural integrity of 2-(5-Chloro-2-methoxyphenyl)ethanethioamide post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Compare ¹H/¹³C NMR shifts with analogs. For example, the thioamide (-C(S)NH₂) group typically shows NH₂ protons at δ 7.5–8.5 ppm and a thiocarbonyl (C=S) carbon at δ 195–205 ppm .

- Infrared (IR) Spectroscopy : Confirm C=S stretches at 1200–1250 cm⁻¹ and N-H bends at 1550–1650 cm⁻¹ .

- X-ray Crystallography : Resolve crystal packing and bond lengths (e.g., C-Cl: ~1.74 Å, C-S: ~1.68 Å) using SHELXL refinement (R factor < 0.05) .

Advanced Research Questions

Q. What challenges arise in crystallizing 2-(5-Chloro-2-methoxyphenyl)ethanethioamide, and how can they be mitigated?

- Methodological Answer :

- Challenge : Bulky substituents (e.g., 5-chloro-2-methoxyphenyl) disrupt crystal symmetry, leading to twinning or poor diffraction.

- Solutions :

- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to slow crystallization.

- Temperature Gradients : Gradual cooling from 40°C to 4°C improves crystal quality.

- High-Resolution Data : Employ synchrotron radiation for small crystals (<0.1 mm) .

- Validation : Calculate data-to-parameter ratios > 10 and Rint < 5% to ensure reliability .

Q. How does the electronic nature of the chloro-methoxy substituent influence the reactivity of ethanethioamide derivatives?

- Methodological Answer :

- Electron-Withdrawing Effects : The 5-Cl group increases electrophilicity at the thioamide sulfur, enhancing nucleophilic substitution (e.g., with amines or thiols).

- Methoxy Resonance : The 2-OCH₃ group stabilizes aromatic rings via conjugation, reducing electrophilic aromatic substitution but facilitating π-π stacking in crystal lattices .

- Computational Analysis : Use density functional theory (DFT) to map electrostatic potentials and predict sites for functionalization .

Q. What in silico strategies are effective for predicting the pharmacological potential of 2-(5-Chloro-2-methoxyphenyl)ethanethioamide?

- Methodological Answer :

-

Molecular Docking : Use AutoDock Vina to simulate binding to viral proteins (e.g., SARS-CoV-2 spike glycoprotein). Focus on interactions with cysteine residues (Cys797) via the thioamide sulfur .

-

Pharmacophore Modeling : Identify key features (e.g., aromatic rings, hydrogen-bond acceptors) using Schrödinger’s Phase.

-

ADMET Prediction : Calculate logP (~2.5) and polar surface area (~75 Ų) to assess bioavailability .

Predicted Binding Affinity Target Protein ΔG (kcal/mol) SARS-CoV-2 Spike Glycoprotein Docking Score -8.2

Data Contradictions and Validation

- Melting Point Variability : Analogous compounds (e.g., 2-(3,5-dichlorophenoxy)ethanethioamide) report melting points of 180–182°C , while thiazole derivatives melt at 66–84°C . Differences arise from crystallinity and substituent effects. Validate via differential scanning calorimetry (DSC).

- Synthetic Yields : Yields for ethanethioamides range from 48–73% depending on steric hindrance . Optimize by adjusting stoichiometry (1.2–1.5 eq. of nucleophile).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.